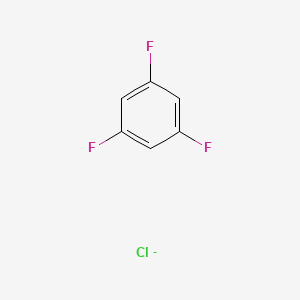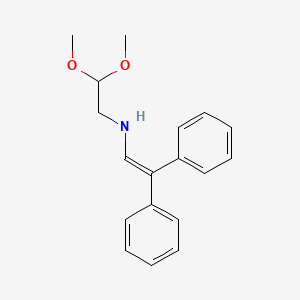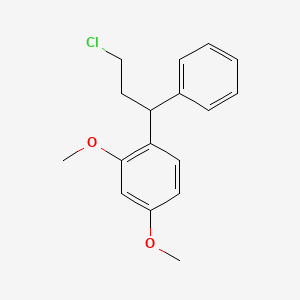
4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene is an organic compound that belongs to the class of benzene and substituted derivatives. This compound is characterized by the presence of a chloro-substituted phenylpropyl group attached to a dimethoxybenzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene typically involves the reaction of 3-chloro-1-phenylpropan-1-ol with 1,3-dimethoxybenzene under specific conditions. One common method involves the use of a lipase CALB as a biological resolution catalyst and acidic resin as a racemic catalyst to perform dynamic kinetic resolution . The reaction conditions are mild, environmentally friendly, and result in high product yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-phenylpropan-1-ol
- 3-Chloro-1-phenyl-1-propanone
- 3-Chloro-1-phenyl-1-propyne
Uniqueness
4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene is unique due to its specific structural features, such as the presence of both chloro and dimethoxy groups. These features confer distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C17H19ClO2 |
|---|---|
Molecular Weight |
290.8 g/mol |
IUPAC Name |
1-(3-chloro-1-phenylpropyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C17H19ClO2/c1-19-14-8-9-16(17(12-14)20-2)15(10-11-18)13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3 |
InChI Key |
BBNJQIVEWRYXFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CCCl)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
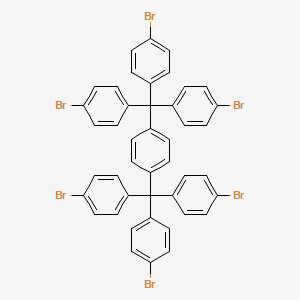
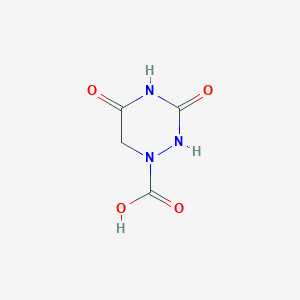
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
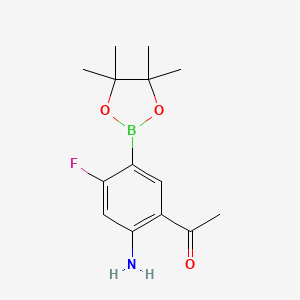
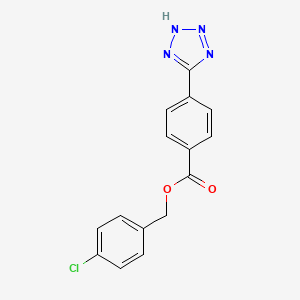
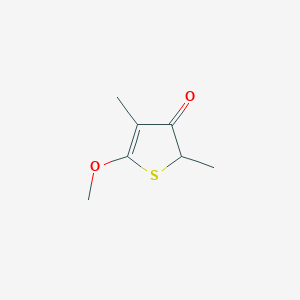
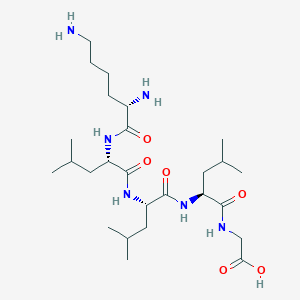

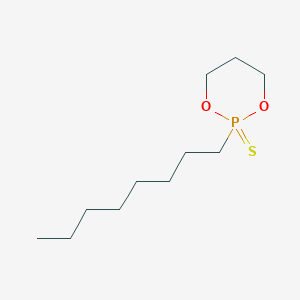
![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
